molecular formula C11H22ClNO2 B13476561 5-(1-Aminocyclohexyl)pentanoicacidhydrochloride

5-(1-Aminocyclohexyl)pentanoicacidhydrochloride

Cat. No.: B13476561
M. Wt: 235.75 g/mol
InChI Key: XTQCNDLPJSQNBS-UHFFFAOYSA-N
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Description

5-(1-Aminocyclohexyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is characterized by the presence of an aminocyclohexyl group attached to a pentanoic acid moiety, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminocyclohexyl)pentanoic acid hydrochloride typically involves the following steps:

    Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

    Chain Extension: The aminocyclohexyl intermediate is then subjected to a chain extension reaction using a suitable reagent like bromoalkane or alkyl halide to introduce the pentanoic acid moiety.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-(1-Aminocyclohexyl)pentanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminocyclohexyl)pentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminocyclohexyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted aminocyclohexyl derivatives.

Scientific Research Applications

5-(1-Aminocyclohexyl)pentanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclohexyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with a similar aminocyclohexyl structure but lacking the pentanoic acid moiety.

    Gabapentin: A structurally related compound used as an anticonvulsant and neuropathic pain agent.

    Pregabalin: Another related compound with similar therapeutic applications.

Uniqueness

5-(1-Aminocyclohexyl)pentanoic acid hydrochloride is unique due to its specific combination of the aminocyclohexyl group and the pentanoic acid moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

5-(1-aminocyclohexyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c12-11(7-3-1-4-8-11)9-5-2-6-10(13)14;/h1-9,12H2,(H,13,14);1H

InChI Key

XTQCNDLPJSQNBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCCCC(=O)O)N.Cl

Origin of Product

United States

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